REACTION_CXSMILES
|
Cl.[CH3:2][C:3]1[C:4]2[N:5]([C:9]([N:12]3[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]3)=[N:10][CH:11]=2)[CH:6]=[CH:7][N:8]=1>CO>[CH3:2][C:3]1[C:4]2[N:5]([C:9]([N:12]3[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]3)=[N:10][CH:11]=2)[CH:6]=[CH:7][N:8]=1 |f:0.1|
|
Name
|
8-methyl-3-(piperazin-1-yl)imidazo[1,5-a]pyrazine hydrochloride
|
Quantity
|
299 mg
|
Type
|
reactant
|
Smiles
|
Cl.CC=1C=2N(C=CN1)C(=NC2)N2CCNCC2
|
Name
|
Si Carbonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under vacuum
|
Type
|
WASH
|
Details
|
eluted with dichloromethane/methanol (4:1)
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=2N(C=CN1)C(=NC2)N2CCNCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 196 mg | |
YIELD: CALCULATEDPERCENTYIELD | 76.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |